molecular formula C22H17ClN2O3 B15077721 4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Cat. No.: B15077721
M. Wt: 392.8 g/mol
InChI Key: JGWBCTGDDVZHCR-ZVHZXABRSA-N
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Description

4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C22H17ClN2O3 This compound is characterized by the presence of a chlorobenzoyl group, a carbohydrazonoyl group, and a methylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with carbohydrazide to form the intermediate 4-chlorobenzoyl carbohydrazide. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and catalysts, as well as optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
  • 4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE
  • 4-(2-(2-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE

Uniqueness

4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C22H17ClN2O3/c1-15-2-6-18(7-3-15)22(27)28-20-12-4-16(5-13-20)14-24-25-21(26)17-8-10-19(23)11-9-17/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

JGWBCTGDDVZHCR-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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